molecular formula C12H15ClN2O4 B8076353 6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid

6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid

Cat. No.: B8076353
M. Wt: 286.71 g/mol
InChI Key: UYKIMHSHOUTZEM-UHFFFAOYSA-N
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Description

6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a chloronicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid typically involves the protection of the amino group with a Boc group, followed by chlorination and subsequent functionalization of the nicotinic acid core. The Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The chlorination step can be carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve scalable processes such as continuous flow synthesis, which allows for efficient and controlled reactions.

Chemical Reactions Analysis

Types of Reactions: 6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid involves its interaction with molecular targets through its functional groups. The Boc group provides protection to the amino group, allowing for selective reactions at other sites. The chloronicotinic acid moiety can participate in various chemical reactions, facilitating the formation of desired products .

Properties

IUPAC Name

5-chloro-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15(4)9-8(13)5-7(6-14-9)10(16)17/h5-6H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKIMHSHOUTZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=C(C=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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